Product packaging for trans-Diamminediiodopalladium(Cat. No.:CAS No. 14219-60-4)

trans-Diamminediiodopalladium

Cat. No.: B085039
CAS No.: 14219-60-4
M. Wt: 394.3 g/mol
InChI Key: TXHUTTIPUNJHKG-UHFFFAOYSA-L
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Description

Contextualization within Palladium(II) Coordination Complexes

The inorganic and coordination chemistry of palladium is predominantly centered around the 0 and +2 oxidation states. researchgate.net trans-Diamminediiodopalladium belongs to the palladium(II) class, which is characterized by a Pd²⁺ central ion. The vast majority of palladium(II) compounds are four-coordinated and exhibit a square planar geometry. researchgate.netlibretexts.org This arrangement involves the central palladium ion and four donor atoms from the ligands all lying in the same plane, with the bond angles between adjacent ligands being approximately 90°. libretexts.orgtcd.ie

In this compound(II), the central palladium atom is coordinated to two iodide ions (I⁻) and two neutral ammonia (B1221849) molecules (NH₃). ontosight.ai The prefix "trans-" specifies the isomer, indicating that identical ligands are positioned on opposite sides of the central metal atom. ontosight.ailibretexts.org This is in contrast to the "cis-" isomer, where identical ligands are adjacent to each other. libretexts.org The ammonia molecules act as Lewis bases, donating their lone pair of electrons to the palladium(II) center, which acts as a Lewis acid. libretexts.org

General Properties of this compound(II)
PropertyValue
Molecular FormulaPdI₂(NH₃)₂ ontosight.ai
Oxidation State of Palladium+2 researchgate.net
Coordination GeometrySquare Planar ontosight.airesearchgate.net
Isomertrans ontosight.ai

The nature of the halide ligand can influence the properties and reactivity of palladium-amine-halide complexes. Studies on the equilibrium of palladium halide dimers with amines have shown that the tendency to form monomeric amine adducts decreases in the order of Cl > Br >> I. acs.org This suggests that the palladium-iodide bond is relatively stable within these systems.

Historical Perspectives and Early Scholarly Investigations of Palladium-Amine-Halide Systems

The study of palladium-amine-halide systems is rooted in the broader development of coordination chemistry, particularly the foundational work on platinum group metals. The first examples of palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions were reported in the early 1980s. wikipedia.org These seminal investigations laid the groundwork for what would become a major field in organometallic chemistry.

Significance in Contemporary Inorganic and Organometallic Research

Palladium-amine complexes are of immense significance in modern chemical research, primarily due to their role in catalysis. mdpi.combendola.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations, are powerful and indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. bohrium.com

While specific phosphine-ligated palladium complexes are often the catalysts of choice, simpler palladium-amine-halide complexes like this compound(II) are important for several reasons:

Precursors: They serve as stable, well-defined precursors for generating more complex or catalytically active species in situ. ontosight.ai

Model Compounds: They are used in fundamental studies to understand reaction mechanisms, ligand exchange equilibria, and the electronic and steric effects of ligands on the palladium center. acs.orgmdpi.com

Catalysis: The compound itself has been explored as a catalyst for various chemical reactions, including cross-coupling and hydrogenation. ontosight.ai

Medicinal Chemistry: Following the success of platinum-based anticancer drugs, palladium complexes, including those with amine ligands, have been investigated for their potential antitumor properties. ontosight.aimdpi.com The structural similarities and different kinetic labilities of palladium(II) compared to platinum(II) complexes drive this area of research. mdpi.comresearchgate.net

The development of new generations of catalysts often focuses on modifying the ligands around the palladium center to enhance reactivity and expand the scope of these transformations to include more challenging substrates. bohrium.comnih.gov

Research Applications of Palladium-Amine-Halide Systems
Area of ResearchSpecific Application / SignificanceReference
Homogeneous CatalysisPrecursors and catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). ontosight.aiwikipedia.orgresearchgate.net
Mechanistic StudiesModel compounds for investigating reaction pathways and ligand effects in catalysis. acs.orgmdpi.com
Medicinal Inorganic ChemistryInvestigated for potential anticancer and antimicrobial properties. ontosight.aimdpi.comresearchgate.net
Materials ScienceBuilding blocks for supramolecular structures and functional materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6I2N2Pd B085039 trans-Diamminediiodopalladium CAS No. 14219-60-4

Properties

IUPAC Name

azane;palladium(2+);diiodide
Source PubChem
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InChI

InChI=1S/2HI.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUTTIPUNJHKG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[Pd+2].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6I2N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931381
Record name Palladium(2+) iodide--ammonia (1/2/2)
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Molecular Weight

394.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14219-60-4, 15768-14-6
Record name Palladium, diamminediiodo-
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Record name Diamminediiodopalladium
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Record name trans-Diamminediiodopalladium
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Record name Palladium(2+) iodide--ammonia (1/2/2)
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Record name Diamminediiodopalladium
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Record name TRANS-DIAMMINEDIIODOPALLADIUM
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Spectroscopic and Diffraction Based Structural Elucidation of Trans Diamminediiodopalladium

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. While its application to diamagnetic palladium(II) complexes is routine for ligand analysis, direct observation of the metal center presents unique challenges.

Proton (¹H) NMR Spectroscopic Investigations of Ammine Ligands

Proton (¹H) NMR spectroscopy is instrumental in characterizing the ammine (NH₃) ligands coordinated to the palladium center. The chemical shift of the ammine protons provides insight into the electronic environment and the nature of the metal-ligand bond.

Table 1: Expected ¹H NMR Data for Ammine Ligands

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Multiplicity

Note: The signal may be broadened due to quadrupole effects from the ¹⁴N nucleus and proton exchange.

Advanced Multinuclear NMR Techniques for Palladium Coordination Environment (e.g., ¹⁰⁵Pd NMR)

Directly probing the metal center in palladium complexes via NMR offers profound insights into the coordination environment. The palladium isotope ¹⁰⁵Pd is NMR-active (spin I = 5/2), making it a potential candidate for such studies. However, several challenges make ¹⁰⁵Pd NMR spectroscopy difficult to perform routinely.

The ¹⁰⁵Pd nucleus has a very low natural abundance (22.33%) and a low gyromagnetic ratio, which results in low sensitivity. Furthermore, its large quadrupole moment makes the NMR signals extremely sensitive to the symmetry of the electric field gradient around the nucleus. In a perfectly symmetrical environment, such as an octahedral or tetrahedral geometry, a relatively sharp signal might be expected. For a square planar complex like trans-diamminediiodopalladium(II), which has lower symmetry (D₂h), significant line broadening is anticipated, making detection challenging.

Recent advances have demonstrated the feasibility of direct solid-state ¹⁰⁵Pd NMR measurements on some inorganic complexes. rsc.org These studies show that the ¹⁰⁵Pd chemical shift is highly sensitive to the nature of the coordinated ligands (e.g., chloride vs. bromide), indicating its potential to distinguish different coordination spheres. rsc.org While a specific ¹⁰⁵Pd NMR spectrum for this compound(II) has not been reported, the technique holds promise for characterizing the palladium coordination environment in the solid state, providing data complementary to that from other methods. rsc.org

Vibrational Spectroscopy for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the strength and geometry of metal-ligand bonds.

Infrared (IR) Spectroscopy for Characteristic Functional Group and Metal-Ligand Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. It is particularly useful for identifying the vibrational modes of the ammine ligands and the palladium-iodide and palladium-nitrogen bonds.

The IR spectrum of this compound(II) can be divided into two main regions:

Mid-IR Region (4000-400 cm⁻¹): This region is dominated by the internal vibrations of the coordinated ammine ligands. Key expected absorptions include:

N-H Stretching (ν(N-H)): Typically observed between 3200 and 3400 cm⁻¹. Coordination to the metal center generally lowers these frequencies compared to free ammonia (B1221849).

Degenerate NH₃ Deformation (δd(NH₃)): Found around 1600 cm⁻¹.

Symmetric NH₃ Deformation (δs(NH₃)): Occurs near 1300 cm⁻¹.

NH₃ Rocking (ρr(NH₃)): Appears in the 650-850 cm⁻¹ range.

Far-IR Region (400-50 cm⁻¹): This region is crucial for observing the vibrations of the metal-ligand bonds.

Pd-N Stretching (ν(Pd-N)): Expected in the 400-500 cm⁻¹ range.

Pd-I Stretching (ν(Pd-I)): Expected at lower frequencies, typically below 200 cm⁻¹, due to the heavier mass of the iodine atom.

For a trans geometry (D₂h point group), the selection rules predict that there will be one IR-active Pd-N stretching mode and one IR-active Pd-I stretching mode.

Table 2: Characteristic Infrared Frequencies for this compound(II)

Vibrational Mode Description Expected Frequency Range (cm⁻¹)
ν(N-H) N-H asymmetric and symmetric stretching 3200 - 3400
δd(NH₃) Degenerate NH₃ deformation (scissoring) ~1600
δs(NH₃) Symmetric NH₃ deformation (bending) ~1300
ρr(NH₃) NH₃ rocking 650 - 850
ν(Pd-N) Palladium-Nitrogen stretching 400 - 500

Raman Spectroscopy for Symmetrical Vibrational Modes of the trans-Geometry

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly powerful for identifying symmetrical vibrational modes and is therefore an excellent tool for confirming the trans-geometry of the complex.

The this compound(II) molecule possesses a center of inversion and belongs to the D₂h point group. The "rule of mutual exclusion" applies to centrosymmetric molecules, stating that vibrational modes that are Raman-active are IR-inactive, and vice versa.

This principle is definitive in distinguishing between cis and trans isomers.

In the trans isomer (D₂h) , the symmetric Pd-N stretch (A_g_ symmetry) and the symmetric Pd-I stretch (A_g_ symmetry) are Raman-active and IR-inactive.

In the corresponding cis isomer (C₂v symmetry), both symmetric and asymmetric Pd-N and Pd-I stretches would be both Raman and IR-active.

Therefore, the observation of strong Raman bands for the symmetric Pd-N and Pd-I stretches, coupled with their absence in the IR spectrum, provides conclusive evidence for the trans configuration of the diamminediiodopalladium(II) complex. The symmetric Pd-I stretching vibration is expected to be particularly intense in the Raman spectrum due to the high polarizability of the Pd-I bond.

Table 3: Comparison of Vibrational Activity for trans vs. cis Isomers

Vibrational Mode trans-Isomer (D₂h) Activity cis-Isomer (C₂v) Activity
Symmetric ν(Pd-N) Raman Active, IR Inactive Raman Active, IR Active
Asymmetric ν(Pd-N) Raman Inactive, IR Active Raman Active, IR Active
Symmetric ν(Pd-I) Raman Active, IR Inactive Raman Active, IR Active

Electronic Spectroscopy and Electronic Structure Probing

The electronic structure of this compound(II) has been investigated using various spectroscopic techniques. These methods provide critical insights into the d-orbital energies, the oxidation state of the central palladium atom, and the nature of the metal-ligand bonding.

UV-Visible (UV-Vis) Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands

The UV-Visible absorption spectrum of a d⁸ square planar complex like this compound(II) is expected to be characterized by both d-d transitions and more intense charge-transfer bands. The palladium(II) center, with its d⁸ electron configuration, gives rise to electronic transitions between its d-orbitals. In a D₂h symmetry environment (approximating the molecular symmetry), several spin-allowed d-d transitions are theoretically possible. However, these transitions are Laporte-forbidden, meaning they have a low probability of occurring, which results in weak absorption bands with low molar absorptivity (ε) values, typically less than 200 L mol⁻¹ cm⁻¹. rsc.org

These faint d-d bands are often overshadowed by much more intense absorptions known as charge-transfer (CT) bands. rsc.org For this compound(II), the most significant of these are ligand-to-metal charge-transfer (LMCT) transitions. researchgate.net In this process, an electron is excited from a molecular orbital that is primarily ligand-based (in this case, the p-orbitals of the iodide ligands) to a d-orbital that is primarily metal-based (the empty dₓ²-y² orbital of the Pd(II) center). researchgate.net

These LMCT transitions are Laporte-allowed and thus exhibit high molar absorptivities, often in the range of 50,000 L mol⁻¹ cm⁻¹. rsc.org The presence of the easily oxidizable iodide ligands facilitates these transitions at relatively low energy, causing strong absorption in the UV or near-UV region. The intense color associated with many palladium-iodide complexes is a direct result of these prominent LMCT bands. Consequently, the weaker d-d transitions are typically obscured or appear as minor shoulders on the edge of the dominant charge-transfer peaks.

Table 1: Expected UV-Visible Absorption Bands for this compound(II)

Transition Type Description Expected Wavelength (λ) Region Molar Absorptivity (ε)
d-d Transitions Electron promotion between d-orbitals of the Pd(II) center. Visible Low (< 200 L mol⁻¹ cm⁻¹)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Electronic Configuration of Palladium

X-ray photoelectron spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of a compound. For this compound(II), XPS analysis would focus on the binding energies of the palladium core electrons, specifically the Pd 3d levels.

The palladium(II) ion in the complex is expected to show two characteristic peaks corresponding to the Pd 3d₅/₂ and Pd 3d₃/₂ orbitals, resulting from spin-orbit coupling. The binding energy for the Pd 3d₅/₂ peak in Pd(II) complexes typically falls in the range of 336.4 to 338.3 eV. A characteristic spin-orbit splitting of approximately 5.3 eV separates the Pd 3d₅/₂ and Pd 3d₃/₂ peaks. These values are distinct from those for metallic palladium (Pd(0)), which appear at lower binding energies, thereby confirming the +2 oxidation state of the palladium center and its d⁸ electronic configuration.

X-ray Absorption Spectroscopy (XAS) provides complementary information about the electronic structure and local coordination environment of the palladium atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and geometry of the absorbing atom. The features of the XANES spectrum for this compound(II) would be characteristic of a square planar Pd(II) center, providing further confirmation of its electronic and geometric structure.

Table 2: Typical XPS Binding Energies for Palladium Species

Species Orbital Typical Binding Energy (eV)
Pd(II) Pd 3d₅/₂ 336.4 - 338.3 eV
Pd(II) Pd 3d₃/₂ ~341.7 - 343.6 eV
Pd(0) Pd 3d₅/₂ ~335.5 eV

Solid-State Structural Characterization via X-ray Diffraction

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction (XRD). This technique provides definitive information on molecular geometry, bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the exact structure of a crystalline compound. nih.gov It involves irradiating a single, well-ordered crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. researchgate.net While a complete single-crystal study for this compound(II) is not widely reported, its structural parameters have been successfully determined through Rietveld refinement of high-resolution X-ray powder diffraction data, a technique used to extract detailed structural information from polycrystalline samples.

Structural studies of the series of compounds trans-[Pd(NH₃)₂X₂] (where X = Cl, Br, I) have been performed. These analyses reveal the fundamental crystallographic parameters that define the repeating unit of the crystal lattice, known as the unit cell. The data confirm that these complexes adopt molecular structures with characteristic packing arrangements, such as column- or parquet-type packing of the flat molecules.

Table 3: Crystallographic Data for the Related trans-Diamminedibromopalladium(II)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 6.7854(3)
b (Å) 7.1057(3)
c (Å) 6.6241(2)
α (°) 103.221(3)
β (°) 102.514(3)
γ (°) 100.413(3)
Volume (ų) 291.85
Z (molecules/cell) 2

(Data from a closely related dibromo- complex provides context for the expected parameters of the diiodo- analogue)

The refinement of diffraction data allows for the precise determination of interatomic distances and angles. For this compound(II), these measurements confirm the expected square planar coordination geometry around the central Pd(II) atom. The palladium atom is bonded to two nitrogen atoms from the ammine ligands and two iodine atoms from the iodo ligands.

The ligands are arranged in a trans configuration, with the two ammine ligands opposite each other and the two iodo ligands opposite each other. The bond angles between adjacent ligands are approximately 90°, while the angles between the trans-positioned ligands (N-Pd-N and I-Pd-I) are approximately 180°, consistent with an ideal square planar geometry. The Pd-N and Pd-I bond lengths are consistent with those observed in other square planar palladium(II) complexes.

Table 4: Representative Bond Lengths and Angles for trans-Palladium(II) Ammine Halide Complexes

Bond/Angle Description Typical Value
Pd-N Palladium-Nitrogen bond length ~2.05 Å
Pd-I Palladium-Iodine bond length ~2.60 Å
N-Pd-I Ammine-Palladium-Iodide angle ~90°
I-Pd-I Iodide-Palladium-Iodide angle ~180°
N-Pd-N Ammine-Palladium-Ammine angle ~180°

(Values are representative based on typical palladium(II) halide complexes)

Analysis of Intermolecular Interactions and Crystal Packing Motifs in Solid this compound

The crystal structure of the β-trans form of diamminediiodopalladium(II) (β-trans-[Pd(NH₃)₂I₂]) has been determined from X-ray powder diffraction data. The compound crystallizes in the orthorhombic space group Pbca. The solid-state structure is characterized by a "parquet-type" packing of the flat, square planar complexes.

In this arrangement, the individual this compound(II) molecules are organized in layers. Within these layers, the complexes are oriented in a way that maximizes van der Waals forces and potentially other weak intermolecular interactions. The packing is influenced by the interactions between the iodine and amine ligands of adjacent molecules. Specifically, the hydrogen atoms of the ammine ligands can participate in weak hydrogen bonding interactions with the iodide ligands of neighboring complexes. These N-H···I interactions, although weaker than conventional hydrogen bonds, play a significant role in stabilizing the crystal lattice.

Table 1: Crystallographic Data for β-trans-Diamminediiodopalladium(II)

Parameter Value
Chemical Formula H₆I₂N₂Pd
Crystal System Orthorhombic
Space Group Pbca
a (Å) 8.8347(5)
b (Å) 8.8410(5)
c (Å) 8.6081(2)

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the characterization of crystalline materials. It is particularly valuable for the phase identification and assessment of the purity of bulk samples of this compound(II). The PXRD pattern of a crystalline solid is a unique fingerprint, determined by its crystal structure.

The crystal structure of β-trans-[Pd(NH₃)₂I₂] was determined through the application of Patterson synthesis and Rietveld refinement methods to its powder diffraction data. This indicates that a well-defined and characteristic powder pattern is produced by this compound. In a laboratory or industrial setting, this reference pattern can be used to confirm the identity of a synthesized batch of this compound(II). By comparing the experimental PXRD pattern of a new sample to the established pattern for the pure β-trans phase, one can confirm the presence of the desired compound.

Furthermore, PXRD is highly sensitive to the presence of crystalline impurities. If the synthesized sample contains other crystalline phases, such as the cis-isomer of diamminediiodopalladium(II) or unreacted starting materials, their characteristic diffraction peaks will appear in the PXRD pattern. The absence of any extraneous peaks in the diffractogram is a strong indicator of the high phase purity of the bulk material. The sharpness and intensity of the diffraction peaks can also provide information about the crystallinity of the sample. Well-defined, sharp peaks are indicative of a highly crystalline material, whereas broad peaks might suggest the presence of smaller crystallites or lattice strain.

While the full powder diffraction dataset comprising 2θ angles, intensities, and Miller indices (hkl) for β-trans-[Pd(NH₃)₂I₂] is stored in crystallographic databases such as the ICDD-JCPDS, the fundamental utility of the technique lies in its ability to provide a rapid and reliable assessment of the phase identity and purity of this important palladium complex.

Theoretical and Computational Chemistry of Trans Diamminediiodopalladium

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying transition metal complexes.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest energy structure. For trans-diamminediiodopalladium(II), a geometry optimization using DFT would reveal the precise bond lengths and angles. Based on studies of similar complexes like trans-diamminedichloropalladium(II), the molecule is expected to adopt a nearly perfect square planar geometry around the central palladium atom. rsc.org The Pd-N and Pd-I bond lengths would be key parameters obtained from this optimization. For analogous palladium complexes, calculated bond lengths are often in good agreement with experimental data when appropriate basis sets and functionals are used. nih.gov For instance, in a related palladium complex, the use of an all-electron basis set on the palladium atom was shown to significantly improve the prediction of the Pd-N bond length. acs.org

Table 1: Predicted Geometrical Parameters for trans-Diamminediiodopalladium(II) from DFT Calculations on Analogous Complexes.
ParameterPredicted ValueBasis of Prediction
Pd-N Bond Length~2.05 ÅBased on DFT calculations of similar palladium ammine complexes. acs.org
Pd-I Bond Length~2.60 - 2.70 ÅExtrapolated from studies on palladium halide complexes.
N-Pd-I Bond Angle~90°Characteristic of an ideal square planar geometry.
I-Pd-I Bond Angle~180°Defining feature of the trans isomer.
N-Pd-N Bond Angle~180°Defining feature of the trans isomer.

Note: The values in this table are estimations based on computational studies of analogous compounds and may differ from the actual values for this compound(II).

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For a d⁸ square planar complex like this compound(II), the HOMO is typically derived from the d-orbitals of the palladium atom, specifically a combination of the dxy, dxz, dyz, and dz² orbitals. researchgate.net The LUMO is generally the dx²-y² orbital, which is destabilized by the ligand field and points towards the ligands. researchgate.net

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. For this compound(II), the palladium center, being electron-deficient, would be susceptible to nucleophilic attack, a key step in ligand substitution reactions.

Table 2: Predicted Frontier Molecular Orbital Characteristics for trans-Diamminediiodopalladium(II).
OrbitalPrimary CharacterPredicted Energy (relative)Role in Reactivity
HOMOPd d-orbitals (non-bonding)LowerSite of electron donation (nucleophilic character)
LUMOPd dx²-y² (anti-bonding)HigherSite of electron acceptance (electrophilic character)

Analysis of the electron density distribution, often through methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can provide deep insights into the nature of chemical bonds. The Pd-N bond in this compound(II) is expected to be a strong dative covalent bond, with the nitrogen lone pair donating electron density to an empty d-orbital on the palladium. The Pd-I bond will also have significant covalent character, but due to the higher polarizability of iodine compared to nitrogen, this bond will be softer and more easily broken.

Computational studies on related palladium complexes have quantified the charge distribution, showing a significant positive charge on the palladium atom and negative charges on the more electronegative nitrogen and iodine atoms. uibk.ac.at This charge distribution influences the molecule's interaction with its environment, including solvent molecules and potential biological targets.

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Solvation Effects

While DFT calculations are excellent for studying isolated molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound(II) in an aqueous solution would track the positions and velocities of the complex and the surrounding water molecules over time.

These simulations can reveal the structure of the solvation shells around the complex. For square planar palladium(II) aqua-ions, MD simulations have shown the presence of water molecules in the axial positions, above and below the plane of the complex, forming a "meso-shell". rsc.orgresearchgate.net This axial solvation is dynamic, with water molecules exchanging more rapidly than those in the equatorial plane. researchgate.net For this compound(II), MD simulations would likely show a similar, though perhaps less defined, axial solvation pattern, with water molecules forming hydrogen bonds with the ammine and iodo ligands. The dynamics of these interactions are crucial for understanding the complex's solubility and reactivity in solution. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Complex Interactions

When studying the interaction of a metal complex with a large biological macromolecule, such as a protein or DNA, a full quantum mechanical calculation is computationally prohibitive. In these cases, a hybrid QM/MM approach is highly effective. In a QM/MM simulation of this compound(II) interacting with a protein, for example, the palladium complex and the immediate amino acid residues in the binding site would be treated with a QM method like DFT. The rest of the protein and the surrounding solvent would be treated with a classical MM force field.

This approach allows for an accurate description of the electronic effects and bond breaking/formation in the active site, while still accounting for the influence of the larger protein environment. For instance, QM/MM studies on platinum-based drugs binding to DNA have elucidated the subtle differences in binding geometries and energies that arise from different ligand structures. Similar studies could be envisioned for this compound(II) to understand its potential interactions with biological targets.

Computational Studies on Isomerism and Interconversion Pathways (e.g., cis-trans Isomerization mechanisms)

The interconversion between cis and trans isomers of square planar complexes is a fundamental process that can be investigated computationally. For diamminedihalopalladium(II) complexes, the cis-trans isomerization can occur through several proposed mechanisms. One common pathway involves a dissociative mechanism where a ligand detaches, forming a three-coordinate intermediate, which can then re-attach in the other isomeric form. Another possibility is an associative mechanism where a solvent molecule or another ligand attacks the complex, forming a five-coordinate trigonal bipyramidal intermediate, which can then lose a ligand to form the other isomer.

Computational studies can map out the potential energy surface for these isomerization pathways, identifying the transition states and calculating the activation energy barriers. For this compound(II), the lability of the Pd-I bond might suggest a dissociative pathway could be favorable. However, the presence of coordinating solvents could promote an associative mechanism. DFT calculations could predict the relative energies of the intermediates and transition states for each pathway, providing insight into the most likely mechanism under different conditions.

Mechanistic Studies of Reactivity and Transformations Involving Trans Diamminediiodopalladium

Ligand Exchange Dynamics and Kinetics

Ligand exchange is a fundamental reaction for square planar palladium(II) complexes. The general mechanism for the substitution reaction L₃MX + Y → L₃MY + X is typically associative, proceeding through a five-coordinate transition state. The reactivity of complexes like trans-diamminediiodopalladium(II) is generally described by a two-term rate law researchgate.netresearchgate.net:

Rate = k₁[trans-Pd(NH₃)₂I₂] + k₂[trans-Pd(NH₃)₂I₂][Y]

Here, k₁ represents the solvent-assisted pathway, while k₂ corresponds to the direct displacement of a ligand by the entering nucleophile, Y researchgate.net.

For square planar d⁸ complexes such as this compound(II), the ligand substitution mechanism is overwhelmingly associative (A) or interchange-associative (Iₐ). A purely dissociative (D) pathway, which would involve a three-coordinate intermediate, is energetically unfavorable.

The associative pathway involves two distinct steps:

Solvent-Assisted Pathway (k₁): In this pathway, a solvent molecule (S) acts as the initial nucleophile, coordinating to the palladium center to form a five-coordinate intermediate, [trans-Pd(NH₃)₂I₂(S)]. This intermediate then rapidly loses one of the iodide ligands to form a solvated complex, [trans-Pd(NH₃)₂I(S)]⁺. The entering ligand, Y, then quickly displaces the weakly bound solvent molecule. This pathway is often dominant in coordinating solvents and with weakly nucleophilic entering ligands.

Direct Nucleophilic Attack (k₂): This pathway involves the direct attack of the entering ligand Y on the palladium complex to form a five-coordinate trigonal bipyramidal transition state. The rate of this pathway is directly proportional to the concentration and nucleophilicity of the entering ligand Y.

Both pathways are associative in nature, characterized by the formation of a five-coordinate intermediate or transition state where both the entering (Y) and leaving (I⁻) groups are simultaneously bonded to the palladium center. The relative contribution of the k₁ and k₂ pathways depends on the nature of the solvent, the entering ligand, and the ligands already present in the complex researchgate.netresearchgate.net.

The concepts of the trans effect and trans influence are critical for understanding the regioselectivity of ligand substitution reactions in square planar complexes.

The Trans Influence is a thermodynamic, ground-state phenomenon that describes the ability of a ligand to weaken the bond trans to itself. worldscientific.comacs.org This effect is primarily attributed to competition for the metal's p-orbitals. Strong σ-donating ligands form a strong bond with the metal, which in turn lengthens and weakens the bond to the ligand positioned opposite to it. libretexts.org In this compound(II), the ammine and iodide ligands are trans to each other. Both are moderate in the trans influence series, leading to a relatively stable complex.

The Trans Effect is a kinetic phenomenon that describes the effect of a coordinated ligand on the rate of substitution of the ligand trans to it. libretexts.orgacs.org Ligands with a strong trans effect labilize the trans position, accelerating its substitution. This effect is governed by two main factors: the ability of the trans ligand to weaken the trans bond in the ground state (trans influence) and its ability to stabilize the five-coordinate trigonal bipyramidal transition state. Strong π-accepting ligands (like CO, C₂H₄) and strong σ-donors (like H⁻, CH₃⁻) exhibit the strongest trans effects. libretexts.org

For this compound(II), the substitution of an iodide ligand would be influenced by the ammine ligand trans to it, and vice versa. According to the established series, the trans effect of iodide is significantly stronger than that of ammonia (B1221849).

Table 1: Kinetic Trans Effect Series for Common Ligands
Ligand StrengthLigands
StrongCN⁻, CO, C₂H₄, H⁻, CH₃⁻
ModeratePR₃, NO₂⁻, I⁻, SCN⁻, Br⁻, Cl⁻
Weakpy, NH₃, OH⁻, H₂O

This table presents a generalized series of the kinetic trans effect. The order can vary slightly depending on the specific metal center and reaction conditions.

The solvent plays a crucial role in the kinetics of ligand exchange, primarily through the solvent-assisted (k₁) pathway. whiterose.ac.ukmontana.edu

Solvent Coordination: Coordinating solvents (e.g., acetonitrile, DMF, DMSO) can directly participate in the reaction by forming a solvated intermediate, [trans-Pd(NH₃)₂I(solvent)]⁺. montana.eduacs.org The ability of the solvent to coordinate to the palladium center and stabilize the resulting cationic intermediate significantly influences the rate constant k₁. Polar coordinating solvents generally accelerate ligand substitution compared to non-polar, non-coordinating solvents like hexane. whiterose.ac.uk

Anionic Effects: The presence of external anions, particularly excess iodide, can significantly impact the reaction rate. nih.gov An excess of the leaving group (iodide) can suppress the forward reaction via the common ion effect. Furthermore, exogenous anions can compete with the entering nucleophile for the fifth coordination site in the transition state, potentially inhibiting the reaction. In some cases, the coordination of an additional anion can form anionic palladium species (e.g., [Pd(NH₃)₂I₃]⁻), which may exhibit different reactivity profiles. whiterose.ac.uknih.gov

Transmetalation Reactions Involving Palladium-Iodide Bonds

Transmetalation is a key elementary step in palladium-catalyzed cross-coupling reactions, involving the transfer of an organic group (R) from a main-group organometallic reagent (R-M') to the palladium(II) center. rsc.orgnih.gov For a complex like this compound(II), a hypothetical transmetalation would look like:

trans-[Pd(NH₃)₂I₂] + R-M' → trans-[Pd(NH₃)₂I(R)] + M'-I

This step is often preceded by the dissociation of a ligand to create a vacant coordination site, which is necessary for the organometallic reagent to approach the palladium center. acs.org

The mechanism of transmetalation is complex and depends on the nature of the metal (M'), the transferring group (R), the ligands on palladium, and the solvent. Kinetic and thermodynamic studies on model systems provide insight into the factors governing this process.

A Hammett analysis of the transmetalation step in related palladium-catalyzed cross-coupling reactions reveals the electronic demands of the process. Studies show that the reaction is accelerated by electron-donating groups on the nucleophilic organometallic partner and by electron-withdrawing groups on the electrophilic palladium-bound aryl group. nih.gov This suggests a transition state with significant charge build-up, consistent with an electrophilic attack by the palladium center on the carbon atom of the transmetalating agent.

Table 2: Hammett Analysis of a Model Transmetalation Reaction
ReactantSubstituent NatureReaction Rate EffectHammett ρ value
Aryl Group on Nucleophile (e.g., Ar-Si(OR)₃)Electron-DonatingAcceleratesNegative
Aryl Group on Electrophile (e.g., Ar'-Pd(II)-X)Electron-WithdrawingAcceleratesPositive

This table summarizes general findings from Hammett analyses on palladium-catalyzed cross-coupling reactions, illustrating the electronic effects on the transmetalation step. nih.gov

The thermodynamics of transmetalation are driven by the formation of stronger bonds. In many cross-coupling reactions, the formation of a stable salt (like M'-I) provides a significant thermodynamic driving force for the reaction. uva.es

The iodide ligands in this compound(II) play a multifaceted role in transmetalation.

Bond Lability: The palladium-iodide bond is generally weaker and more polarizable than palladium-bromide or palladium-chloride bonds. This relative lability can be advantageous, as the dissociation of an iodide ligand to open a coordination site for the incoming nucleophile is often a prerequisite for transmetalation. nih.gov The high reactivity of aryl iodides compared to other aryl halides in oxidative addition is well-documented, and this trend of higher reactivity associated with iodide can extend to subsequent steps. nih.gov

Electronic Effects: As a soft, polarizable ligand, iodide can influence the electron density at the palladium center. This electronic modulation affects the electrophilicity of the palladium and, consequently, its reactivity in the transmetalation step. The interaction between the soft iodide ligand and the soft palladium center is strong, influencing the stability and reactivity of the complex. chemrxiv.org

Oxidative Addition and Reductive Elimination Pathways Relevant to Palladium(II) Chemistry

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, representing the forward and reverse steps of a process that changes both the oxidation state and coordination number of the metal center. For palladium(II) complexes, these pathways are integral to numerous catalytic cycles, such as cross-coupling reactions.

Oxidative Addition

Oxidative addition involves the addition of a substrate (e.g., an alkyl halide, R-X) to the metal center, leading to an increase in the metal's oxidation state (from +2 to +4 for Pd(II)) and coordination number. While more common for Pd(0) complexes, oxidative addition to Pd(II) can occur, typically resulting in a Pd(IV) species. The general mechanism for a square planar d8 complex, such as this compound(II), would proceed as follows:

Coordination of the Substrate: The incoming substrate may initially coordinate to the palladium center.

Cleavage of the Substrate Bond: The bond within the substrate (e.g., C-X) is broken.

Formation of New Bonds: Two new bonds are formed between the palladium center and the fragments of the substrate.

The mechanism of oxidative addition can vary, with common pathways including concerted, SN2-type, and radical mechanisms. For palladium(II) complexes, the specific pathway is highly dependent on the nature of the substrate and the ligands bound to the palladium. Electron-withdrawing groups on the substrate can increase the rate of oxidative insertion. The strength of the bond being broken is also a key factor, with the reactivity order for aryl halides typically being I > Br > Cl.

Reductive Elimination

Reductive elimination is the microscopic reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. In this process, two ligands from the metal's coordination sphere are eliminated, forming a new covalent bond between them, while the metal's oxidation state decreases by two (e.g., from Pd(IV) to Pd(II) or Pd(II) to Pd(0)).

For reductive elimination to occur from a square planar complex like this compound(II), a critical geometric requirement must be met: the two groups to be eliminated must be cis to each other. Since the starting complex is trans, a trans-to-cis isomerization must precede the reductive elimination step.

The mechanism of reductive elimination from four-coordinate square planar Pd(II) complexes can follow several pathways:

Non-dissociative: The elimination occurs directly from the four-coordinate complex.

Dissociative: A ligand first dissociates to form a three-coordinate T-shaped intermediate, from which reductive elimination then takes place. This is often the favored pathway.

Associative: A fifth ligand associates to form a five-coordinate intermediate prior to elimination.

The rate of reductive elimination is significantly influenced by the electronic properties of both the ancillary ligands (like NH₃) and the ligands undergoing elimination. Generally, more electron-donating ancillary ligands tend to slow down the rate of reductive elimination.

Computational studies, such as Density Functional Theory (DFT), on model palladium(II) complexes provide insight into the energetics of these pathways. For instance, the activation energy for C-C reductive elimination is sensitive to the nature of the ligands.

Calculated Activation Energies for Reductive Elimination from Model Palladium(II) Complexes
ComplexEliminated GroupPathwayCalculated Activation Energy (kcal/mol)
cis-[Pd(CH₃)₂(PMe₃)₂]CH₃-CH₃Direct~28.6
cis-[Pd(Ph)₂(PMe₃)₂]Ph-PhDirect~18.5
cis-[Pd(vinyl)₂(PMe₃)₂]vinyl-vinylDirect~12.5

This table presents DFT calculated activation energies for C-C reductive elimination from various model cis-dialkyl- and diarylpalladium(II) phosphine complexes to illustrate the influence of the nature of the R group on the reaction barrier. Data is illustrative of general principles and not specific to the diammine diiodo complex. nih.gov

Investigation of Isomerization Mechanisms (e.g., Thermal or Photochemical cis-trans Isomerization)

Cis-trans isomerization is a fundamental reaction for square planar complexes and is often a prerequisite for other reactions, such as reductive elimination. This process can be induced by thermal energy or by photochemical excitation.

Thermal Isomerization

Studies on solid-state diamminedihalopalladium(II) complexes, [Pd(NH₃)₂X₂], have shown that thermal transformations between isomers can occur. For the diiodo complex, a thermal transformation from the cis isomer to a form identified as β-trans has been observed. nih.gov This irreversible transformation is accompanied by a decrease in the specific volume of the material. nih.gov

The mechanism of thermal isomerization in solution for square planar complexes typically proceeds through one of two main pathways:

Consecutive Displacement (Associative) Mechanism: This pathway involves the association of a fifth ligand (which could be a solvent molecule or a catalyst) to form a five-coordinate trigonal bipyramidal intermediate. Pseudorotation of this intermediate, followed by dissociation of a ligand, can lead to the isomerized product.

Dissociative Mechanism: This pathway involves the dissociation of a ligand to form a three-coordinate T-shaped intermediate, which can then rearrange before re-coordinating the ligand to form the isomer.

For this compound(II), the specific mechanism in solution has not been extensively detailed in the literature, but it is expected to follow one of these general pathways, with the associative mechanism often being favored in the presence of coordinating solvents or other potential ligands.

Photochemical Isomerization

Photochemical isomerization involves the excitation of the complex to an electronically excited state upon absorption of light. In this excited state, the geometry of the complex can be significantly different from the ground state, facilitating isomerization. The complex then relaxes back to the ground state, potentially in the isomerized form.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed.

While the photochemical isomerization of various palladium(II) complexes, particularly those with phosphine ligands, has been studied, specific data for this compound(II) is scarce. However, studies on analogous complexes provide a framework for understanding the potential process. For example, the photoisomerization of trans-dihalogenobis(tri-n-propylphosphine)palladium(II) has been investigated, with quantum yields found to be dependent on the halide and the excitation wavelength.

Photoisomerization Quantum Yields for Analogous Palladium(II) Complexes in Benzene
ComplexExcitation Wavelength (nm)Isomerization ProcessQuantum Yield (Φ)
trans-[Pd(PPr³ₙ)₂Cl₂]313trans → cis0.09
trans-[Pd(PPr³ₙ)₂Br₂]313trans → cis0.12
trans-[Pd(PPr³ₙ)₂I₂]366trans → cis0.15

This table shows quantum yields for the photoisomerization of analogous trans-dihalogenobis(tri-n-propylphosphine)palladium(II) complexes. This data is provided for illustrative purposes to demonstrate the principles of photochemical isomerization in related Pd(II) systems.

The mechanism for photoisomerization can involve different excited states (singlet or triplet) and may proceed through intermediates with different geometries, such as a tetrahedral or a distorted square planar structure. The specific pathway for this compound(II) would require dedicated photochemical and spectroscopic studies to be elucidated.

Mechanistic Aspects of Catalytic Reactivity Implicating Trans Diamminediiodopalladium

Role of trans-Diamminediiodopalladium as a Precursor or Active Intermediate in Palladium-Catalyzed Transformations

This compound(II) is primarily considered a stable and convenient precatalyst, which, under reaction conditions, can be converted into a catalytically active species. Its role can be bifurcated into two main pathways: reduction to palladium(0) for cross-coupling reactions or serving as a precursor for other catalytically active palladium(II) complexes.

In many palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, the active catalyst is a palladium(0) species. nih.govnih.gov Palladium(II) precatalysts like this compound(II) must be reduced in situ. This reduction can be effected by various components in the reaction mixture, including amines, phosphines, or organometallic reagents. mpg.de For instance, amine ligands themselves can act as reducing agents in the presence of a base, proceeding through a sequence of β-hydride elimination and reductive elimination of a resulting palladium hydride to form Pd(0). acs.org

Alternatively, this compound(II) can act as a precursor to a different, more reactive Pd(II) intermediate. The iodide and ammine ligands can be displaced by other ligands present in the reaction medium, such as phosphines or the substrate itself. This ligand exchange can generate a new Pd(II) complex that is more amenable to the subsequent steps of the catalytic cycle. For example, the displacement of ammine ligands by phosphines is a known phenomenon, leading to the formation of highly active phosphine-palladium catalysts. nih.gov

Elucidation of Elementary Steps in Palladium-Catalyzed Reaction Cycles

The catalytic cycles involving palladium typically consist of several elementary steps, including substrate activation, bond activation (oxidative addition), migratory insertion, and reductive elimination. The nature of the ligands on the palladium center, such as the ammine and iodide groups in this compound(II), plays a crucial role in the facility of these steps.

Mechanistic Studies of Substrate Activation via Coordination to Palladium

The initial step in many catalytic cycles is the coordination of the substrate to the palladium center. For unsaturated substrates like alkenes or alkynes, this involves the formation of a π-complex. The lability of the ligands on the palladium precatalyst is critical for this step. The iodide ligands in this compound(II) are generally more labile than the chloride or bromide counterparts, which can facilitate faster substrate coordination.

In reactions involving C-H activation, a directing group on the substrate often coordinates to the palladium center first, bringing the C-H bond into proximity for cleavage. The ammine ligands can influence this step by affecting the electrophilicity and steric environment of the palladium atom.

Analysis of Bond Activation Processes (e.g., C-X, C-H) Mediated by Palladium(II) Species

The activation of C-X (where X is a halide or triflate) or C-H bonds is often the turnover-limiting step in a catalytic cycle.

C-X Bond Activation: In cross-coupling reactions, the activation of an aryl halide (Ar-X) typically proceeds via oxidative addition to a Pd(0) species, forming a Pd(II)-aryl intermediate. As this compound(II) is a Pd(II) precatalyst, it must first be reduced to Pd(0) for this pathway to operate.

C-H Bond Activation: Palladium(II) complexes are known to mediate C-H activation, often through a "Concerted Metalation-Deprotonation" (CMD) mechanism. In this pathway, the palladium center and a basic ligand (or an external base) act in concert to cleave the C-H bond. The ammine ligands in this compound(II) are not typically basic enough to facilitate this directly; however, they can be displaced by more suitable ligands or the reaction may rely on an external base. The electrophilicity of the palladium center, modulated by the ammine and iodide ligands, is a key factor in the energetics of the CMD transition state.

Investigation of Homogeneous versus Heterogeneous Catalysis Paradigms where this compound or its Derivatives are Involved

This compound(II) can potentially be involved in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In a typical homogeneous catalytic cycle, the palladium species remains dissolved in the reaction medium. This compound(II) acts as a soluble precatalyst that is converted into the active soluble catalyst, be it a Pd(0) or another Pd(II) species. The ligands play a crucial role in maintaining the solubility and stability of the catalytic species.

Heterogeneous Catalysis: Palladium(II) salts, including ammine complexes, can also serve as precursors for the formation of palladium nanoparticles (PdNPs), which can act as heterogeneous catalysts. frontiersin.orgnih.govrsc.org The reduction of this compound(II) can lead to the aggregation of palladium atoms into nanoparticles. These PdNPs can then catalyze reactions, with the catalytic activity residing on the surface of the particles. The nature of the ligands and the reduction conditions can influence the size, shape, and stability of the resulting nanoparticles, and thus their catalytic performance.

Establishment of Structure-Reactivity Relationships in Catalytic Palladium(II) Systems

The structure of the palladium catalyst, particularly the nature of its ligands, has a profound impact on its reactivity and selectivity. For complexes related to this compound(II), several structure-reactivity relationships can be inferred.

Role of Halide Ligand: The identity of the halide ligand (I, Br, Cl) influences the lability of the ligand and the electron density at the palladium center. The order of lability generally follows I > Br > Cl. A more labile ligand can lead to faster rates of substrate coordination and other ligand exchange processes, which can enhance catalytic activity.

The table below summarizes the key mechanistic roles and influencing factors for this compound(II) in catalysis, based on its chemical properties and analogies with related palladium complexes.

Mechanistic AspectRole of this compound(II)Key Influencing Factors
Catalyst Precursor Source of active Pd(0) or other Pd(II) species.Reducing agents, presence of other ligands (e.g., phosphines), temperature.
Substrate Activation Coordination of substrate to the Pd center.Lability of iodide ligands, steric hindrance from ammine ligands.
Bond Activation (C-X) Requires in situ reduction to Pd(0) for oxidative addition.Efficiency of the reducing agent, nature of the C-X bond.
Bond Activation (C-H) Potential for CMD mechanism with an external base.Electrophilicity of the Pd(II) center, strength of the external base.
Catalysis Paradigm Can lead to homogeneous or heterogeneous catalysis.Reaction conditions, presence of stabilizers for nanoparticles.
Structure-Reactivity Reactivity is dependent on the ligand sphere.Lability of iodide, steric/electronic properties of ammine ligands.

Future Directions and Emerging Research Avenues for Trans Diamminediiodopalladium Research

Development of Novel and Sustainable Synthetic Routes for Palladium(II) Complexes with Tailored Properties

The synthesis of palladium(II) complexes is evolving beyond traditional methods towards more sustainable and efficient routes that allow for the fine-tuning of ligand architecture and, consequently, the complex's properties. A primary goal is to improve the stability and catalytic activity of these compounds.

Key research efforts are concentrated on:

Innovative Ligand Design : Research is focused on synthesizing palladium complexes with bulky ligands to enhance their stability, which has been a challenge for their biological application. For example, thiosemicarbazone ligands have been used to create stable Pd(II) complexes that exhibit promising properties.

Efficient Synthetic Pathways : There is a recognized need for more suitable and less hazardous methods to introduce specific ligands to palladium. mdpi.com For instance, conventional methods for adding cyclopentadienyl (Cp) ligands often use highly toxic reagents like cyclopentadienylthallium. mdpi.com Novel routes are being developed, such as reacting cationic acetylacetonate complexes with cyclopentadiene, which avoids toxic chemicals and improves convenience. mdpi.com

Non-Aqueous Synthesis : For sensitive biomolecules like peptides, standard aqueous synthetic techniques can lead to hydrolysis and product mixtures. A non-aqueous synthetic route has been successfully developed for the formation and isolation of single, well-characterized Pd(II) tripeptide complexes, preventing unwanted side reactions. nih.gov

Hybrid Phosphine Ligands : The synthesis of complexes with hybrid phosphines, which combine a phosphine moiety with another donor group, is an area of active investigation. Recent work includes the creation of the first P/π-allyl-chelating complexes using a ferrocene unit as a flexible scaffold. rsc.org

These advanced synthetic strategies enable the creation of palladium(II) complexes with precisely tailored electronic and steric properties, opening doors for new applications in catalysis and materials science.

Application of Advanced Spectroscopic Characterization Techniques for In-Situ Mechanistic Studies under Reaction Conditions

Understanding the precise mechanism of a catalytic reaction is critical for optimizing its performance. A significant challenge in catalysis research is the difficulty of characterizing transient intermediates and the catalyst's active state under real reaction conditions. youtube.com Future research will increasingly rely on advanced in-situ spectroscopic techniques to provide unprecedented insights into these processes.

Emerging techniques and their applications include:

Surface-Enhanced Raman Scattering (SERS) : Label-free in-situ SERS is a powerful tool for monitoring heterogeneous catalysis. A key challenge is the need for plasmonically active nanostructures for signal enhancement. nih.govacs.org Recent breakthroughs have shown that dimers of catalytically active metals, such as palladium nanocubes, can boost the plasmonic activity by several orders of magnitude, enabling in-situ SERS monitoring of reactions like the Suzuki-Miyaura cross-coupling at the single-dimer level. nih.govacs.org

Mass Spectrometry (MS) : Advanced MS techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) combined with Pressurized Sample Infusion (PSI), are being used to investigate the mechanisms of palladium-catalyzed cross-coupling reactions. uvic.ca These methods help in identifying key catalytic intermediates and understanding catalyst activation processes in real-time. uvic.ca

Ambient Pressure Photoelectron Spectroscopy (AP-PES) : Techniques like high-resolution X-ray Photoelectron Spectroscopy (XPS) allow for the study of surface oxidation states and the formation of subsurface oxides on palladium single crystals under near-ambient pressures of oxygen. acs.org This is crucial for understanding how the catalyst surface behaves in an environment that mimics industrial catalytic conditions. acs.org

These in-situ methods provide a dynamic picture of the catalytic cycle, helping researchers to identify active sites, reaction intermediates, and deactivation pathways, which is essential for designing more robust and efficient catalysts. youtube.com

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Palladium Complex Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of palladium catalysts. By analyzing vast datasets, ML models can identify complex structure-activity relationships that are not apparent through traditional analysis, significantly accelerating the design process. researchgate.netnih.gov

Key applications in this area include:

Accelerated Catalyst Discovery : Unsupervised machine learning has been used to predict the speciation of dinuclear palladium catalysts by clustering phosphine ligands based on their physicochemical properties. This approach successfully predicted and validated effective ligands using a very small set of initial experimental data points. researchgate.net

Predictive Modeling of Reaction Outcomes : ML models, such as random forest algorithms, have been trained on high-throughput experimentation data from thousands of palladium-catalyzed Buchwald-Hartwig cross-coupling reactions to predict their performance in a multidimensional chemical space. nih.gov

Development of ML Interatomic Potentials : A significant breakthrough is the development of machine-learned interatomic potentials like AIMNet2-Pd. chemrxiv.orgchemrxiv.org This neural network-based model can perform geometry optimization, find transition states, and calculate energies in seconds while maintaining accuracy close to that of computationally expensive quantum mechanics calculations. chemrxiv.orgchemrxiv.orgresearchgate.net This enables high-throughput computational screening of catalyst and substrate combinations, providing on-demand predictions for each step of a catalytic cycle. chemrxiv.orgresearchgate.net

The table below summarizes the capabilities of a representative machine learning model in palladium catalysis research.

FeatureDescriptionPerformance MetricSource
Model AIMNet2-Pd- chemrxiv.orgchemrxiv.org
Function Replaces electronic structure calculations for geometry optimization, transition state searches, and energy calculations.Accuracy within 1-2 kcal mol⁻¹ and ~0.1 Å compared to reference QM calculations. chemrxiv.orgchemrxiv.org
Application High-throughput catalyst screening and mechanistic studies of realistic systems.Provides thermodynamic and kinetic predictions for catalytic cycle steps. chemrxiv.orgresearchgate.net
Speed Performs calculations in seconds.Drastically reduces computational cost compared to traditional methods. chemrxiv.orgresearchgate.net

These computational tools allow researchers to rapidly screen vast numbers of potential catalysts and reaction conditions, focusing experimental efforts on the most promising candidates, thereby reducing the time and cost associated with catalyst development. nih.gov

Exploration of New Catalytic Cycles and Mechanistic Insights Beyond Established Paradigms

While the Pd(0)/Pd(II) catalytic cycle is a cornerstone of many cross-coupling reactions, future research is aimed at exploring alternative catalytic pathways and gaining deeper mechanistic understanding to overcome existing limitations. acs.orgyoutube.com

Areas of active exploration are:

Alternative Catalytic Cycles : Research is moving beyond the classical Heck coupling cycle to explore novel transformations. For example, some palladium pincer complexes, initially thought to be the direct catalyst, have been shown to act as dispensers of palladium(0) nanoparticles, which are the true active catalytic species. acs.org Understanding when a complex is a true catalyst versus a precatalyst is a key area of study. acs.org

Anionic Catalysts : Theoretical studies using Density Functional Theory (DFT) have investigated the role of anionic palladium(0) complexes in cross-coupling reactions. acs.org The analysis showed that an anionic catalyst can be superior to a neutral one because it "flattens" the energy profile of the catalytic cycle, stabilizing the transition state of the rate-limiting oxidative addition step. acs.org

Chemodivergent Catalysis : A significant challenge is achieving selective reactions at one of several possible sites in a molecule. Combined computational and experimental work has demonstrated that solvent and anionic additives play a critical role in controlling the chemoselectivity of palladium catalysts in reacting at either aryl chloride (C-Cl) or aryl triflate (C-OTf) sites. montana.edu

Zwitterionic Intermediates : New cycloaddition reactions have been developed that proceed via zwitterionic π-allenyl palladium species generated from the oxidative addition of Pd(0). mdpi.com DFT calculations have been instrumental in confirming the mechanism and understanding how ligands and substrates control the reaction's selectivity. mdpi.com

These investigations into non-traditional mechanisms and intermediates are crucial for developing new synthetic methodologies and expanding the scope of palladium-catalyzed reactions to include more challenging substrates and transformations. montana.edumdpi.com

Synergistic Experimental and Theoretical Approaches for a Comprehensive Understanding of Palladium Chemistry

The combination of experimental studies with high-level theoretical calculations provides a powerful synergy for elucidating complex reaction mechanisms and rationally designing new catalysts. This integrated approach allows researchers to probe aspects of a reaction that are difficult or impossible to observe experimentally.

Examples of this synergistic approach include:

Mechanism Elucidation : For palladium-catalyzed C-P bond formation, a combination of experimental work and theoretical calculations has been used to develop a novel and highly efficient cross-coupling of triarylbismuths with P(O)-H compounds. acs.org

Understanding Reaction Selectivity : DFT calculations have been used to study substrate-controlled isomerization in the cycloaddition of zwitterionic π-allenyl palladium species. The theoretical results explained the experimental observations by showing that selectivity is governed by the dissociation energy of key intermediates. mdpi.com

Thermodynamic and Kinetic Analysis : The thermodynamics of methyl group exchange between palladium(II) centers, a key step in potential methane oligomerization catalysis, have been evaluated using DFT calculations to understand the influence of different supporting ligands. acs.org

Probing Non-Covalent Interactions : Experimental and theoretical studies have been combined to investigate C-H⋯M (metal) interactions in palladium and platinum complexes, providing fundamental insights into the forces that can influence molecular structure and reactivity. dntb.gov.ua

The table below highlights the complementary nature of experimental and theoretical methods in palladium chemistry research.

ApproachStrengthsLimitationsSynergy
Experimental Provides real-world data on reaction outcomes, yields, and kinetics. Can isolate and characterize stable compounds.Often difficult to observe transient or highly reactive intermediates directly. Mechanistic interpretation can be ambiguous.Validates theoretical models. Provides starting points and targets for computational investigation.
Theoretical (e.g., DFT) Can model transition states and unstable intermediates. Allows for systematic variation of parameters (ligands, substrates). Provides detailed energetic and electronic information.Accuracy depends on the level of theory and model used. May not perfectly capture all environmental effects (e.g., solvent).Explains experimental observations. Predicts the effects of modifications, guiding future experiments.

By leveraging both experimental and computational tools, researchers can achieve a more complete and nuanced understanding of palladium chemistry, leading to the rational design of next-generation catalysts with enhanced performance. montana.eduacs.org

Q & A

Q. Q1. What are the optimal synthetic conditions for preparing trans-Diamminediiodopalladium(II), and how can purity be validated experimentally?

Answer:

  • Synthesis: Use PdCl₂ as a precursor, react with excess NH₃(aq) to form [Pd(NH₃)₂Cl₂], followed by iodide substitution (e.g., KI in aqueous ethanol). Maintain stoichiometric control (1:2 Pd:I ratio) and moderate temperatures (50–70°C) to avoid ligand disproportionation .
  • Purity Validation:
    • XRD: Confirm trans-geometry via crystallographic data (e.g., bond angles ~180° between iodide ligands) .
    • NMR: ¹H NMR in D₂O should show a single NH₃ resonance (δ ~1.5–2.0 ppm), indicating symmetry .
    • Elemental Analysis: Match calculated vs. observed %C, H, N, I.

Q. Q2. How do solvent polarity and counterion choice influence the stability of this compound in solution?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize Pd(II) complexes via strong ligand coordination, while protic solvents (e.g., H₂O) may promote hydrolysis. Monitor via UV-Vis spectroscopy (λ_max shifts indicate solvolysis) .
  • Counterions: Nitrate or perchlorate ions reduce ion-pairing effects compared to chloride, enhancing solubility. Conductivity measurements can quantify ion dissociation .

Advanced Research Questions

Q. Q3. What mechanistic insights can be gained from studying the ligand substitution kinetics of this compound with thiourea derivatives?

Answer:

  • Methodology:
    • Stopped-Flow Kinetics: Measure rate constants (k_obs) under pseudo-first-order conditions. Vary thiourea concentration and temperature.
    • Activation Parameters: Use Eyring plots (ΔH‡, ΔS‡) to distinguish associative (ΔS‡ < 0) vs. dissociative (ΔS‡ > 0) pathways .
  • Contradictions: If observed rates deviate from linearity, consider secondary equilibria (e.g., ion-pair formation) or solvent-assisted pathways .

Q. Q4. How can DFT calculations resolve discrepancies in experimental vs. theoretical bond lengths for this compound?

Answer:

  • Computational Setup:
    • Basis Sets: Use relativistic basis sets (e.g., LANL2DZ for Pd, I) to account for heavy-atom effects.
    • Solvent Models: Include implicit solvation (e.g., COSMO) to mimic aqueous environments .
  • Validation: Compare calculated Pd–I bond lengths (≈2.65 Å) with XRD data. Deviations >0.05 Å suggest inadequate functional choice (e.g., opt for hybrid functionals like B3LYP-D3) .

Q. Q5. How should researchers address contradictory catalytic activity data for this compound in cross-coupling reactions?

Answer:

  • Troubleshooting Framework:
    • Control Experiments: Verify catalyst integrity post-reaction (e.g., ICP-MS for Pd leaching).
    • Substrate Scope: Test electron-rich vs. -poor aryl halides; activity discrepancies may stem from oxidative addition barriers .
    • Statistical Analysis: Apply ANOVA to triplicate runs to distinguish systemic vs. random errors .
  • Case Study: Lower yields with aryl chlorides vs. bromides may reflect slower transmetallation—confirm via kinetic profiling .

Q. Q6. What strategies optimize crystallographic data collection for this compound derivatives prone to radiation damage?

Answer:

  • Crystallization: Use slow diffusion of diethyl ether into DMF solutions to grow robust single crystals.
  • Data Collection:
    • Low-Temperature (100 K): Reduce thermal motion and decay.
    • Attenuated Beam Intensity: Minimize X-ray exposure (e.g., 30% beam power) .
  • Validation: Check for anomalous scattering (I > 3σ) and R_int < 5% to ensure data quality .

Data Analysis & Interpretation

Q. Q7. How can researchers statistically validate the reproducibility of spectroscopic data for this compound across multiple batches?

Answer:

  • Protocol:
    • Triplicate Synthesis: Prepare three independent batches under identical conditions.
    • Spectroscopic Benchmarking: Compare IR ν(NH₃) peaks (≈500–600 cm⁻¹) and UV-Vis λ_max (±2 nm tolerance) .
    • Statistical Tests: Use Student’s t-test (p < 0.05) to confirm batch-to-batch consistency .
  • Outliers: If one batch deviates, re-examine reactant purity or atmospheric controls (e.g., O₂/H₂O exclusion) .

Q. Q8. What are the best practices for reconciling conflicting magnetic susceptibility data in this compound studies?

Answer:

  • Diagnostic Steps:
    • Sample Purity: Confirm via elemental analysis and XRD to rule out paramagnetic impurities.
    • Measurement Technique: Compare Gouy balance vs. SQUID magnetometry; SQUID is more sensitive to weak paramagnetism .
  • Theoretical Modeling: Calculate μ_eff using ligand-field theory (d⁸ configuration should yield μ = 0 for square-planar diamagnetism) .

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